N-[2-(hydroxymethyl)phenyl]propanamide
Description
N-[2-(Hydroxymethyl)phenyl]propanamide is a propanamide derivative featuring a hydroxymethyl (-CH2OH) substituent at the 2-position of the phenyl ring. This functional group confers unique physicochemical properties, such as enhanced hydrogen-bonding capacity and solubility compared to non-polar substituents. The hydroxymethyl group may influence biological activity, particularly in receptor binding or metabolic stability, as seen in other propanamide derivatives .
Properties
Molecular Formula |
C10H13NO2 |
|---|---|
Molecular Weight |
179.22g/mol |
IUPAC Name |
N-[2-(hydroxymethyl)phenyl]propanamide |
InChI |
InChI=1S/C10H13NO2/c1-2-10(13)11-9-6-4-3-5-8(9)7-12/h3-6,12H,2,7H2,1H3,(H,11,13) |
InChI Key |
LDPJJIVXLFVOPL-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=CC=CC=C1CO |
Canonical SMILES |
CCC(=O)NC1=CC=CC=C1CO |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The hydroxymethyl group distinguishes N-[2-(hydroxymethyl)phenyl]propanamide from analogs with alternative substituents. Key comparisons include:
Table 1: Physical Properties of Selected Propanamide Derivatives
Key Observations:
- This may improve solubility in polar solvents.
- Melting Points: Alkoxy-substituted analogs (e.g., ) exhibit higher melting points (136–139°C) due to crystalline packing stabilized by van der Waals forces, whereas sulfonamide derivatives () show moderate melting points (85–90°C) .
- Electron-Withdrawing Effects: Fluorine or sulfonamido groups () increase metabolic stability but reduce solubility compared to hydroxymethyl .
Research Findings and Implications
- Crystal Engineering: Compounds like N-{2-[N-(4-Methylphenyl)oxamoyl]-phenyl}propanamide () form dimeric structures via N–H⋯O bonds, whereas hydroxymethyl analogs may adopt distinct packing motifs due to -CH2OH interactions .
- Metabolic Stability: Fluorinated analogs () exhibit prolonged half-lives in vivo, but hydroxymethyl derivatives might undergo faster glucuronidation due to the -OH group .
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